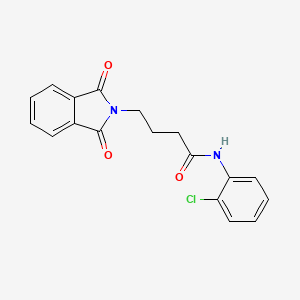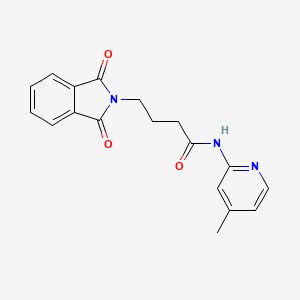
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide, also known as Compound A, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been primarily studied for its anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory diseases.
作用机制
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A exerts its anti-inflammatory and immunomodulatory effects by modulating the activity of the nuclear factor-kappa B (NF-κB) pathway, a key regulator of immune and inflammatory responses. Specifically, this compound A inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the suppression of downstream pro-inflammatory gene expression, ultimately resulting in reduced inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of pro-inflammatory cytokine and chemokine production, the suppression of immune cell activation and infiltration, and the reduction of tissue damage and inflammation. Additionally, this compound A has been shown to have minimal toxicity and side effects in animal models, making it a promising candidate for further clinical development.
实验室实验的优点和局限性
One of the main advantages of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A in lab experiments is its well-defined mechanism of action and specificity for the NF-κB pathway. This allows for precise modulation of immune and inflammatory responses, making it a valuable tool for studying these processes. However, one limitation of using this compound A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the development and application of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A. One area of interest is the use of this compound A in combination with other anti-inflammatory or immunomodulatory agents to enhance its therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosing and administration strategies for this compound A in clinical settings. Finally, the potential use of this compound A in other disease areas, such as cancer and neuroinflammation, should be explored.
合成方法
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A involves several steps, including the condensation of 4-methyl-2-pyridinylamine with 2,3-dioxoindoline-1-acetic acid, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to ensure high yields and purity of the final product.
科学研究应用
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methyl-2-pyridinyl)butanamide A has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Several preclinical studies have demonstrated the anti-inflammatory and immunomodulatory effects of this compound A in animal models of these diseases. These studies have shown that this compound A can inhibit the production of pro-inflammatory cytokines and chemokines, reduce immune cell infiltration, and suppress the activation of inflammatory pathways.
属性
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-methylpyridin-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-19-15(11-12)20-16(22)7-4-10-21-17(23)13-5-2-3-6-14(13)18(21)24/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRLFQIVGXDGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)
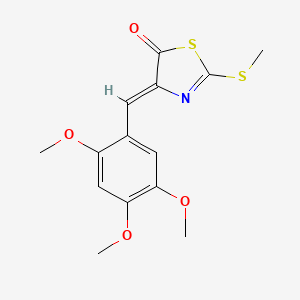

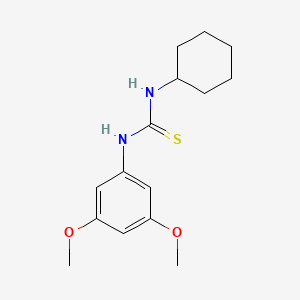
![methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5803924.png)
![4-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]benzonitrile](/img/structure/B5803925.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5803931.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5803934.png)
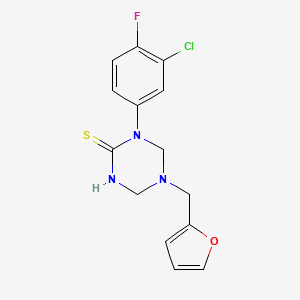
![1-[3-(2-nitrophenyl)-2-propen-1-yl]piperidine](/img/structure/B5803944.png)

![4-[(4'-chloro-4-biphenylyl)sulfonyl]morpholine](/img/structure/B5803960.png)
![N-(4-fluorophenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5803984.png)
